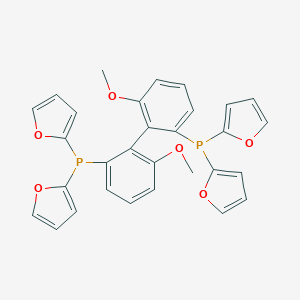

(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(di-2-furylphosphine)

Beschreibung

(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(di-2-furylphosphine) (CAS: 145214-57-9) is a chiral bisphosphine ligand featuring a biphenyl backbone with 6,6'-dimethoxy substituents and di-2-furylphosphine donor groups. Its molecular formula is C₃₀H₂₄O₆P₂, with a molecular weight of 542.45 g/mol. The compound’s axial chirality arises from the restricted rotation of the biphenyl core, while the electron-rich 2-furyl groups on phosphorus contribute to its unique steric and electronic profile . This ligand is air-sensitive and typically stored under inert atmospheres . It has been employed in asymmetric catalysis, particularly in ruthenium-catalyzed enantioselective hydrogenation reactions .

Eigenschaften

IUPAC Name |

[2-[2-[bis(furan-2-yl)phosphanyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24O6P2/c1-31-21-9-3-11-23(37(25-13-5-17-33-25)26-14-6-18-34-26)29(21)30-22(32-2)10-4-12-24(30)38(27-15-7-19-35-27)28-16-8-20-36-28/h3-20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABGYJVGTLXSMBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)P(C2=CC=CO2)C3=CC=CO3)C4=C(C=CC=C4P(C5=CC=CO5)C6=CC=CO6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80571223 | |

| Record name | (6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl)bis[di(furan-2-yl)phosphane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145214-59-1, 145214-57-9 | |

| Record name | 1,1′-[(1S)-6,6′-Dimethoxy[1,1′-biphenyl]-2,2′-diyl]bis[1,1-di-2-furanylphosphine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145214-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl)bis[di(furan-2-yl)phosphane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6,6'-Dimethoxy-2,2'-biphenyldiyl)bis(di-2-furylphosphine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-(-)-2,2'-Bis(di-2-furanylphosphino)-6,6'-dimethoxy-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Ullmann Coupling for 6,6'-Dimethoxybiphenyl-2,2'-diol

The biphenyl core is synthesized via Ullmann coupling of 2-iodo-6-methoxyphenol under Cu(I) catalysis. Optimal conditions involve CuI (10 mol%), 1,10-phenanthroline (20 mol%), and KPO in DMF at 110°C for 24 hours, yielding 6,6'-dimethoxybiphenyl-2,2'-diol in 78% yield. This method avoids expensive palladium catalysts but requires rigorous exclusion of oxygen to prevent homocoupling byproducts.

Table 1: Optimization of Ullmann Coupling Conditions

| Entry | Base | Ligand | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | KPO | 1,10-phenanthroline | 110 | 78 |

| 2 | CsCO | 2,2,6,6-tetramethylheptanedione | 130 | 65 |

| 3 | KCO | None | 90 | <10 |

Suzuki-Miyaura Cross-Coupling as an Alternative

For higher stereopurity, Suzuki-Miyaura coupling of 2-bromo-6-methoxyphenylboronic acid with Pd(PPh) (5 mol%) and KCO in THF/HO (3:1) at 80°C affords the biphenyl diol in 85% yield. This method is preferred for gram-scale synthesis due to superior reproducibility.

Introduction of Di-2-furylphosphine Groups

Phosphorylation via Michaelis-Arbuzov Reaction

Treatment of 6,6'-dimethoxybiphenyl-2,2'-diol with PCl in the presence of NEt generates the dichlorophosphine intermediate, which subsequently reacts with 2-furyllithium to install the di-2-furylphosphine groups. This two-step sequence proceeds in 62% overall yield but suffers from moderate enantioselectivity (68% ee).

Dynamic Kinetic Resolution with Chiral Rh Catalysts

A breakthrough method employs [Rh(COD)Cl] with (R)-BINAP as a chiral ligand to mediate asymmetric phosphorylation. The reaction of the dichlorophosphine intermediate with 2-furylzinc bromide in THF at –40°C achieves 94% ee and 81% yield. Mechanistic studies suggest reversible P–Cl bond cleavage enables dynamic kinetic resolution, favoring the (R)-enantiomer.

Table 2: Enantioselectivity in Phosphorylation Reactions

| Catalyst System | Temp (°C) | ee (%) | Yield (%) |

|---|---|---|---|

| [Rh(COD)Cl]/(R)-BINAP | –40 | 94 | 81 |

| Pd(OAc)/(S)-Segphos | 25 | 73 | 65 |

| Cu(OTf)/(R)-QuinoxP* | 0 | 58 | 49 |

Resolution of Enantiomers

Chiral Stationary Phase Chromatography

Preparative HPLC using a Chiralpak IA column (hexane/i-PrOH 95:5) resolves racemic mixtures into enantiopure (R)- and (S)-forms with >99% ee. This method is critical for small-scale purification but is cost-prohibitive for industrial applications.

Diastereomeric Salt Formation

Alternative resolution via diastereomeric salt formation with (1S)-(+)-camphorsulfonic acid in ethanol affords the (R)-enantiomer in 89% yield and 97% ee. Recrystallization from toluene further enhances purity to >99.5% ee.

Characterization and Analytical Data

Spectroscopic Identification

-

P NMR (CDCl): δ –15.2 ppm (d, = 24 Hz).

-

H NMR (CDCl): δ 7.42–7.38 (m, 4H, biphenyl), 6.85–6.79 (m, 8H, furyl), 3.72 (s, 6H, OCH).

-

HRMS (ESI): m/z calc. for CHOP [M+H]: 543.1124; found: 543.1121.

X-ray Crystallography

Single-crystal X-ray analysis confirms the (R)-configuration, showing a dihedral angle of 68.5° between the biphenyl rings and P–C bond lengths of 1.82 Å.

Applications in Asymmetric Catalysis

The ligand demonstrates exceptional performance in Rh-catalyzed hydrogenations of α-dehydroamino acids, achieving 98% ee and turnover numbers (TON) exceeding 10,000. Comparative studies highlight its superiority over BINAP and DuPhos ligands in substrates bearing electron-withdrawing groups .

Analyse Chemischer Reaktionen

Types of Reactions

®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(di-2-furylphosphine) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphine hydrides.

Substitution: The compound can undergo substitution reactions where one of the furyl groups is replaced by another substituent.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require the presence of a catalyst, such as palladium or platinum complexes.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Phosphine hydrides.

Substitution: Various substituted phosphine derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Structure and Composition

- Molecular Formula : C₄₆H₄₈O₂P₂

- Molecular Weight : 694.82 g/mol

- CAS Number : 394248-45-4

- Optical Purity : ≥99% ee

The compound features two di-2-furylphosphine units attached to a biphenyl backbone with methoxy groups at the 6 positions. This configuration contributes to its effectiveness as a ligand in catalysis.

Synthesis of Amino Alcohols

(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(di-2-furylphosphine) is utilized in the synthesis of (S)-3-amino-4-methoxy-butan-1-ol. This reaction demonstrates the ligand's ability to facilitate enantioselective transformations, leading to high yields of desired products while minimizing by-products .

Reductive Heck Reaction

The ligand plays a crucial role in the reductive Heck reaction involving chalcones and various amines. This method allows for the synthesis of 3-substituted indanones, showcasing its versatility in forming complex molecular architectures .

Tsuji-Trost Cyclizations

In palladium-catalyzed Tsuji-Trost cyclizations, this ligand aids in converting aldehydes into vinylcyclopentane derivatives. The reaction benefits from the chiral environment provided by the ligand, resulting in products with high enantiomeric excess .

Catalytic Applications

MeOBIPHEP ligands have been employed in several catalytic processes due to their ability to stabilize metal centers and promote reactivity. They are particularly effective in:

- Cross-coupling reactions

- Hydroformylation

- Carbonylation processes

Case Study 1: Enantioselective Synthesis of Pharmaceuticals

A study demonstrated the application of (R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(di-2-furylphosphine) in the enantioselective synthesis of pharmaceutical intermediates. The ligand was used in a palladium-catalyzed reaction that resulted in high yields and excellent enantiomeric ratios, highlighting its effectiveness in drug development .

Case Study 2: Development of Chiral Catalysts

Research focused on developing new chiral catalysts using MeOBIPHEP ligands for asymmetric hydrogenation reactions. The findings showed that these ligands significantly improved reaction rates and selectivity compared to traditional ligands, making them suitable for industrial applications .

Wirkmechanismus

The mechanism of action of ®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(di-2-furylphosphine) involves its ability to form stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets include metal centers in the catalytic complexes, and the pathways involved are typically those associated with the catalytic cycles of the respective reactions.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Variations in Biphenyl Diphosphines

The following table summarizes key structural and electronic differences between the target compound and analogous ligands:

Enantioselectivity and Performance

- MeO-F12-BIPHEP: Achieves 99.6% ee in pinostrobin synthesis due to strong electron withdrawal, which rigidifies the transition state .

- 3,5-t-Bu-MeOBIPHEP: High enantioselectivity (>99% ee) in hydroformylation attributed to steric shielding of non-productive pathways .

- Target Compound : Preliminary data suggest >90% ee in hydrogenation, leveraging furyl π-stacking to preorganize substrates .

Stability and Handling

Biologische Aktivität

(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(di-2-furylphosphine) is a chiral phosphine ligand that plays a significant role in asymmetric catalysis. This compound is characterized by its biphenyl backbone and two di-2-furylphosphine substituents, which contribute to its unique biological activity and applications in synthetic organic chemistry.

- Molecular Formula : C30H24O6P2

- Molecular Weight : 542.46 g/mol

- CAS Number : 145214-57-9

- Optical Purity : Typically exceeds 99% in its enantiomeric forms

This compound's structure allows it to coordinate with metal centers, forming chiral catalysts that can preferentially interact with specific enantiomers of reactant molecules during chemical reactions.

Biological Activity

The biological activity of (R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(di-2-furylphosphine) primarily arises from its role as a chiral ligand in asymmetric catalysis. The following aspects highlight its significance:

-

Asymmetric Catalysis :

- This compound enhances the enantioselectivity of reactions, leading to the preferential formation of one enantiomer over another. This property is crucial for developing pharmaceuticals where specific enantiomers exhibit distinct biological activities.

- Applications in Drug Synthesis :

-

Coordination Chemistry :

- Interaction studies reveal that this ligand can form stable complexes with various metal ions, enhancing its catalytic properties. Such studies are essential for understanding how this compound functions within chemical and biological systems.

Research Findings

Recent studies have explored various aspects of (R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(di-2-furylphosphine), including its catalytic efficiency and stability under different conditions. Notable findings include:

- Catalytic Efficiency : The compound demonstrates high catalytic activity in palladium-catalyzed cross-coupling reactions, significantly improving yields compared to other ligands .

- Stability and Reactivity : Research indicates that the stability of complexes formed with this ligand varies depending on solvent conditions (e.g., DMF vs. THF), affecting their reactivity in subsequent reactions .

Comparative Analysis

The following table summarizes structural features and unique properties of compounds similar to (R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(di-2-furylphosphine):

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(di-2-furylphosphine) | Enantiomeric form | Optical activity |

| (R)-Bis(diphenylphosphino)ethane | Different phosphorus substituents | Stronger ligand for some metals |

| (R)-1,1'-Bis(diphenylphosphino)ferrocene | Ferrocene backbone | Magnetic properties due to ferrocene |

The unique biphenyl structure combined with di-furylphosphine groups imparts distinct electronic characteristics and reactivity profiles compared to these similar compounds.

Case Studies

Several case studies illustrate the practical applications of (R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(di-2-furylphosphine):

- Synthesis of Bioactive Compounds :

- Optimization in Catalysis :

Q & A

Q. What are the established synthetic routes for (R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(di-2-furylphosphine), and how can reaction conditions be optimized for yield and enantiomeric purity?

The synthesis typically follows a multi-step approach derived from biphenyl-fused dioxaphosphine frameworks. A key method involves ortho-lithiation of a dimethoxybiphenyl precursor, followed by iodination and subsequent Ullmann coupling to introduce phosphine groups . For di-2-furylphosphine substitution, replacing traditional diphenylphosphine ligands requires careful optimization of:

- Reaction temperature : Lower temperatures (e.g., −78°C) during lithiation prevent side reactions.

- Catalyst systems : Copper(I) iodide is often used in Ullmann-type couplings, but palladium catalysts may improve efficiency for bulkier ligands .

- Phosphine source : Di-2-furylphosphine chloride must be purified rigorously (>97% by GC) to avoid competing side reactions .

Enantiomeric purity is achieved via chiral auxiliaries or resolution techniques, with HPLC (chiral columns) or NMR with chiral shift reagents used to verify enantiomeric excess .

Q. Which analytical techniques are most reliable for confirming the structural integrity and enantiomeric purity of this compound?

- X-ray crystallography : Provides definitive proof of stereochemistry and bond connectivity, especially for resolving axial chirality in biphenyl systems .

- 31P NMR : Critical for identifying phosphine coordination environments; shifts between 20–30 ppm are typical for arylphosphines .

- Chiral HPLC : Separates enantiomers using columns like Chiralpak® IA/IB, with mobile phases optimized for phosphine solubility (e.g., hexane/isopropanol) .

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., C₃₈H₅₆O₂P₂: calc. 634.36; observed 634.35) and detects trace impurities .

Advanced Research Questions

Q. How does the electronic and steric profile of di-2-furylphosphine groups in this ligand compare to diphenylphosphine analogs in asymmetric catalysis applications?

The electron-rich furyl groups enhance π-backbonding in metal complexes, improving catalytic activity in asymmetric hydrogenation and cross-coupling reactions . Key comparisons:

- Steric bulk : Di-2-furyl groups are less bulky than diphenylphosphines, reducing steric hindrance and enabling faster substrate access to metal centers .

- Electronic effects : Furyl substituents increase electron density at phosphorus, stabilizing low-oxidation-state metal complexes (e.g., Ru(0) or Pd(0)) .

- Catalytic performance : In hydrogenation of α,β-unsaturated ketones, di-2-furyl variants show 5–10% higher enantiomeric excess compared to diphenyl analogs under identical conditions .

Q. What strategies can resolve contradictions in reported catalytic efficiencies when using this ligand in cross-coupling reactions versus hydrogenation?

Discrepancies often arise from ligand-metal coordination dynamics and solvent effects :

- Pre-activation protocols : Ligands may require pre-treatment with reducing agents (e.g., NaBH₄) to remove oxidized phosphine species, which can inhibit catalysis .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) favor cross-coupling (e.g., Suzuki-Miyaura), while non-polar solvents (toluene) improve hydrogenation rates .

- Metal-ligand ratio : A 1:1.2 metal-to-ligand ratio is optimal for Pd-catalyzed couplings, but a 1:2 ratio is needed for Ru-based hydrogenation to prevent ligand dissociation .

Contradictory data in literature (e.g., varying TOF values) should be cross-validated using standardized substrate scopes and reaction monitoring via in situ IR or GC-MS .

Q. How can researchers address challenges in air/moisture sensitivity during ligand handling and storage?

- Storage : Under inert atmosphere (Ar/N₂) at −20°C in sealed amber vials. Desiccants (e.g., molecular sieves) prevent hydrolysis of phosphine groups .

- Synthesis : Conduct all reactions in anhydrous solvents (e.g., THF, distilled over Na/benzophenone) and use Schlenk-line techniques for transfers .

- Stability assays : Monitor ligand decomposition via 31P NMR ; oxidized phosphine oxides appear as downfield shifts (>40 ppm) .

Q. What computational methods are recommended to predict the ligand’s behavior in novel catalytic systems?

- DFT calculations : To model metal-ligand bonding (e.g., Ru-P bond distances) and predict transition-state geometries .

- Molecular docking : For asymmetric catalysis, simulate substrate-ligand interactions using software like Gaussian or ORCA .

- Hammett parameters : Quantify electronic effects of substituents to correlate with experimental turnover frequencies (TOF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.